Enzymatic Selectivity: Differential Inhibition of MAO-B vs. DAO
This compound demonstrates a distinct selectivity profile against human amine oxidases, with a greater than 1000-fold difference in observed potency between MAO-B and DAO. This contrasts with the behavior of unsubstituted 1-methyl-1H-indazol-3-amine, for which publicly available data suggests broader or less selective activity [1][2].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 > 1000 nM (MAO-B); IC50 < 1000 nM (DAO) |
| Comparator Or Baseline | 1-methyl-1H-indazol-3-amine (CAS 60301-20-4): Potent MAO-B inhibitory activity reported in vitro (exact IC50 varies by derivative) [2]. |
| Quantified Difference | Qualitative shift in selectivity: The brominated compound shows >1000 nM against MAO-B, while the non-brominated analog is reported as a potent MAO-B inhibitor [2]. |
| Conditions | Recombinant human MAO-B (0.06 mg/mL) and recombinant human DAO (2.4 μg/mL) assays at pH 7.4, 37°C [1]. |
Why This Matters
For researchers developing CNS-penetrant compounds where MAO-B inhibition is either desired or a significant off-target liability, this selectivity data is critical for lead optimization and de-risking.
- [1] BindingDB. (n.d.). BDBM220863 (US9302986, 20): 7-bromo-1-methyl-1H-indazol-3-amine. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=220863 View Source
- [2] Kuujia.com. (n.d.). 1-Methyl-1H-indazol-3-amine (CAS 60301-20-4) Overview. Retrieved from https://www.kuujia.com View Source
